BenchChemオンラインストアへようこそ!

2-((Dibutylamino)methyl)benzaldehyde

ALDH inhibition enzyme kinetics cancer stem cell

2-((Dibutylamino)methyl)benzaldehyde (CAS 1443340-55-3) is an ortho-substituted aromatic aldehyde bearing a dibutylaminomethyl group at the 2-position of the benzaldehyde ring. With molecular formula C₁₆H₂₅NO and molecular weight 247.38 g/mol, this compound belongs to the broader dialkylamino-benzaldehyde class but is structurally distinguished by its ortho-aminomethyl topology rather than the more common para-dialkylamino substitution pattern.

Molecular Formula C16H25NO
Molecular Weight 247.38 g/mol
Cat. No. B7995620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Dibutylamino)methyl)benzaldehyde
Molecular FormulaC16H25NO
Molecular Weight247.38 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CC1=CC=CC=C1C=O
InChIInChI=1S/C16H25NO/c1-3-5-11-17(12-6-4-2)13-15-9-7-8-10-16(15)14-18/h7-10,14H,3-6,11-13H2,1-2H3
InChIKeyQCCVOBNLJHSCRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((Dibutylamino)methyl)benzaldehyde (CAS 1443340-55-3): Procurement-Relevant Identity and Class Context


2-((Dibutylamino)methyl)benzaldehyde (CAS 1443340-55-3) is an ortho-substituted aromatic aldehyde bearing a dibutylaminomethyl group at the 2-position of the benzaldehyde ring [1]. With molecular formula C₁₆H₂₅NO and molecular weight 247.38 g/mol, this compound belongs to the broader dialkylamino-benzaldehyde class but is structurally distinguished by its ortho-aminomethyl topology rather than the more common para-dialkylamino substitution pattern . It is catalogued as a synthetic intermediate and research probe, with documented inhibitory activity against human aldehyde dehydrogenase isoforms and commercial availability at purities of 95–98% from multiple suppliers [2].

Why 2-((Dibutylamino)methyl)benzaldehyde Cannot Be Interchanged with Para-Dialkylamino or Meta-Substituted Benzaldehyde Analogs


Within the dialkylamino-benzaldehyde class, the position of the amino group relative to the aldehyde is the dominant determinant of electronic character, reactivity, and biological target engagement. In para-substituted analogs such as 4-(dibutylamino)benzaldehyde and 4-(dipropylamino)benzaldehyde (DPAB), the amino group exerts a strong +M resonance effect directly conjugated to the aldehyde through the aromatic ring, yielding a pronounced push-pull chromophore and high potency against ALDH3A1 (IC₅₀ values of 1.50–2.10 µM) [1]. By contrast, the ortho-aminomethyl substitution in 2-((dibutylamino)methyl)benzaldehyde introduces a methylene spacer that interrupts direct conjugation, fundamentally altering electronic distribution, steric accessibility, and enzyme binding kinetics—producing a measurably different inhibitory profile (ALDH3A1 IC₅₀ = 4.20 µM) [2]. Meta-substituted regioisomers such as 3-((dibutylamino)methyl)benzaldehyde share the same molecular formula but exhibit distinct reactivity and lack published quantitative bioactivity data, precluding their use as drop-in replacements [3].

Quantitative Differentiation Evidence for 2-((Dibutylamino)methyl)benzaldehyde Against Closest Analogs


ALDH3A1 Inhibitory Activity: Moderate Potency Distinct from High-Potency Para-Substituted Analogs

2-((Dibutylamino)methyl)benzaldehyde inhibits human ALDH3A1 with an IC₅₀ of 4.20 µM, placing it in a moderate potency tier that is measurably distinct from both the more potent para-substituted inhibitors and the weaker pan-ALDH tool compound CB29. The para-substituted analog 4-(dibutylamino)benzaldehyde achieves an IC₅₀ of 1.50 µM under comparable conditions (2.8-fold more potent), while DPAB (4-(dipropylamino)benzaldehyde) reaches 2.10 µM (2.0-fold more potent) [1][2]. Conversely, the reference inhibitor CB29 exhibits an IC₅₀ of 16.0 µM against ALDH3A1, making it 3.8-fold weaker than the target compound [3]. This intermediate potency window may be advantageous for applications requiring partial ALDH3A1 modulation rather than complete ablation.

ALDH inhibition enzyme kinetics cancer stem cell

ALDH1A1 Selectivity: Pronounced Isoform Discrimination Absent in Pan-ALDH Inhibitors

The target compound exhibits minimal activity against ALDH1A1 (IC₅₀ > 100 µM) [1], establishing a >23-fold selectivity window for ALDH3A1 over ALDH1A1. This contrasts with CB29, which shows IC₅₀ values of 8.3–16 µM against ALDH1A1 and provides only ~1.9-fold selectivity between the isoforms [2]. The para-substituted 4-(dibutylamino)benzaldehyde lacks published ALDH1A1 selectivity data, limiting its utility in isoform-discrimination studies. The pronounced selectivity of the ortho-aminomethyl compound may arise from the methylene spacer preventing the extended conjugation required for optimal ALDH1A1 binding pocket engagement.

isoform selectivity ALDH1A1 drug discovery

Ortho-Aminomethyl Topology: Structural Differentiation from Para-Dialkylamino Benzaldehydes

The defining structural feature of 2-((dibutylamino)methyl)benzaldehyde is the methylene (–CH₂–) bridge between the aromatic ring and the tertiary amine nitrogen. This spacer interrupts the direct π-conjugation between the nitrogen lone pair and the aldehyde that exists in para-substituted analogs such as 4-(dibutylamino)benzaldehyde and DEAB (4-(diethylamino)benzaldehyde) [1]. The consequence is a fundamentally different electronic distribution: the para isomers function as classical donor-π-acceptor (D-π-A) systems with strong intramolecular charge-transfer character, whereas the ortho-aminomethyl compound behaves as a sterically encumbered benzaldehyde with a tethered basic amine. This distinction is reflected in UV-Vis absorption profiles, chemical reactivity (e.g., Schiff base formation rates), and metal coordination behavior, where the ortho-aminomethyl group can act as an intramolecular ligand for the adjacent aldehyde [2].

ortho-substitution methylene spacer conjugation

Physicochemical Property Differentiation: LogP and Molecular Descriptors Versus Parent and Para Analogs

The computed partition coefficient (XLogP3-AA) of 2-((dibutylamino)methyl)benzaldehyde is 3.7, reflecting the lipophilic contribution of dual butyl chains combined with the polar aldehyde [1]. This LogP value is notably higher than the unsubstituted parent 2-(aminomethyl)benzaldehyde (estimated LogP ~0.8–1.2), and also exceeds that of 4-(dibutylamino)benzaldehyde (computed LogP ~3.0–3.3, MW 233.35 g/mol) due to the additional methylene carbon [2]. The topological polar surface area (TPSA) of 20.3 Ų, zero hydrogen bond donors, and 9 rotatable bonds define a physicochemical profile consistent with moderate membrane permeability and blood-brain barrier penetration potential, distinguishing it from more polar ortho-substituted benzaldehydes bearing hydroxyl or primary amine groups [1].

lipophilicity drug-likeness ADME prediction

Commercial Purity Specification: Batch-to-Batch Consistency Across Independent Suppliers

2-((Dibutylamino)methyl)benzaldehyde is commercially available at certified purities of ≥98% (Chemscene, Cat. CS-0583463) and 97.0% (Fluorochem, Cat. F398371) . A third supplier (AKSci, Cat. 7928EB) specifies a minimum purity of 95% . This multi-supplier availability with documented purity specifications provides procurement flexibility and quality assurance that is not uniformly available for the meta-substituted regioisomer 3-((dibutylamino)methyl)benzaldehyde, which has limited commercial sourcing with published purity data. The target compound is classified with GHS07 hazard labeling (H302, H315, H319, H335), and standard storage conditions (sealed, dry, 2–8°C or cool, dry place) are consistently specified .

quality control procurement specification purity

Optimal Research and Procurement Application Scenarios for 2-((Dibutylamino)methyl)benzaldehyde


ALDH3A1-Selective Pharmacological Probe Development

With an ALDH3A1 IC₅₀ of 4.20 µM and >23-fold selectivity over ALDH1A1, 2-((dibutylamino)methyl)benzaldehyde serves as a privileged starting point for developing isoform-selective ALDH3A1 inhibitors [1]. Unlike the pan-ALDH inhibitor CB29 (IC₅₀ = 16 µM against ALDH3A1, ~1.9-fold selectivity) or the highly potent but non-selective para-substituted analogs, this compound occupies a unique selectivity-potency space. It is particularly suited for studies investigating ALDH3A1's role in cancer stem cell maintenance, corneal crystallin function, and xenobiotic metabolism where concomitant ALDH1A1 inhibition would confound interpretation [1].

Ortho-Functionalized Benzaldehyde Building Block for Chelating Ligand Synthesis

The ortho-aminomethyl topology provides a distal tertiary amine capable of intramolecular coordination to the aldehyde or post-derivatization metal binding. This structural motif is valuable for synthesizing Schiff base ligands, salen-type complexes, and aminophenol derivatives where the proximity of the amine and aldehyde enables formation of five- or six-membered chelate rings [1]. Unlike para-substituted analogs where the amine is electronically conjugated but spatially distant, the ortho configuration enables unique reactivity—such as hemiaminal formation and cyclization reactions—that cannot be accessed with 4-(dibutylamino)benzaldehyde .

Lipophilic Aldehyde Probe for Cellular Uptake Studies

The computed LogP of 3.7 and zero hydrogen bond donors position 2-((dibutylamino)methyl)benzaldehyde as a suitable probe for studying passive membrane permeability of benzaldehyde derivatives [1]. Its lipophilicity is substantially higher than primary amine-containing benzaldehydes (e.g., 2-(aminomethyl)benzaldehyde, estimated LogP ~0.8–1.2) , enabling intracellular delivery without prodrug strategies. This property is relevant for live-cell ALDH activity assays, fluorescent probe development via aldehyde condensation, and intracellular target engagement studies where compound partitioning into membranes is a prerequisite for activity.

Multi-Supplier Specialty Intermediate for Parallel Medicinal Chemistry Campaigns

The confirmed availability from three independent commercial suppliers (Chemscene at ≥98%, Fluorochem at 97.0%, AKSci at ≥95%) [1] enables parallel medicinal chemistry campaigns requiring consistent quality across geographically distributed teams. The documented hazard classification (GHS07: H302, H315, H319, H335) and standardized storage conditions (sealed, dry, 2–8°C) [1] facilitate compliant procurement and handling across academic and industrial laboratories. This multi-vendor supply chain resilience is not documented for the meta-substituted regioisomer, giving the ortho compound a procurement advantage for programs requiring reliable resupply .

Quote Request

Request a Quote for 2-((Dibutylamino)methyl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.